Cellular NAMPT Inhibition Potency: A2780 Ovarian Cancer Cell Viability
In human A2780 ovarian cancer cells, 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide (Example 350) inhibited cell viability with an IC₅₀ of 1 nM after 72 h by SRB assay [1]. The well‑characterised clinical NAMPT inhibitor FK866 (APO866) displayed a substantially higher A2780 IC₅₀ of 70 nM in a comparable SRB-based assay, while a closely related optimised analogue from the same patent family (compound 17) exhibited an A2780 IC₅₀ of 70 nM [2][3]. This represents an approximate 70‑fold improvement in cell‑based potency for the target compound.
| Evidence Dimension | Cellular antiproliferative IC₅₀ (A2780 cells, 72 h SRB assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide) |
| Comparator Or Baseline | FK866 (APO866): IC₅₀ = 70 nM; Compound 17 (Genentech series): IC₅₀ = 70 nM |
| Quantified Difference | ~70‑fold lower IC₅₀ vs. both FK866 and Compound 17 |
| Conditions | Human A2780 ovarian cancer cell line, SRB viability assay, 72 h incubation (BindingDB data cross‑referenced with PDB 4jnm publication) |
Why This Matters
A 70‑fold improvement in cellular IC₅₀ can translate into lower required dosing and reduced systemic NAD+ depletion, a critical factor in selecting a NAMPT inhibitor for in vivo oncology models.
- [1] BindingDB BDBM50202639: Inhibition of NAMPT in human A2780 cells, IC₅₀ = 1 nM. View Source
- [2] PDB entry 4jnm: ‘Crystal structure of human NAMPT in complex with compound 17’. Associated publication describes compound 17 BC NAMPT IC₅₀ = 3 nM and A2780 IC₅₀ = 70 nM. View Source
- [3] BindingDB BDBM81395: FK866 (APO866) IC₅₀ 0.14 nM (enzymatic); A2780 cell IC₅₀ ∼ 70 nM reported in multiple studies. View Source
